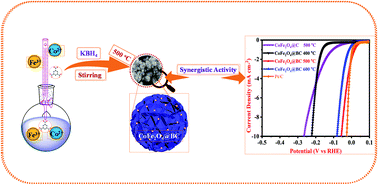Hierarchical ultrathin defect-rich CoFe2O4@BC nanoflowers synthesized via a temperature-regulated strategy with outstanding hydrogen evolution reaction activity†
Inorganic Chemistry Frontiers Pub Date: 2021-01-01 DOI: 10.1039/D0QI01346C
Abstract
Designing simplistic, efficient, durable, and highly eco-friendly electrocatalysts toward the hydrogen evolution reaction is essential for large-scale and economical practical applications. In this work, the as-fabricated CoFe2O4@boron-doped carbon (CoFe2O4@BC) nanoflowers consisted of nanosheets with a porous structure and plenty of enriched catalytic sites. The remarkable electrocatalytic activity of the as-fabricated nanomaterial offers a worthwhile approach to improve the performance and stability of transition metal-boride electrocatalysts. Therefore, the as-synthesized CoFe2O4@BC 500 °C electrocatalyst displays a low geometrical overpotential of 58 mV at 10 mA cm−2 for the HER with a small Tafel slope of 50 mV dec−1 and long-term stability of 100 h in 1.0 M KOH solution. Ultimately, the outstanding CoFe2O4@BC 500 °C nanoflower displays significantly enhanced HER activity, which could be mainly attributed to the following factors: (i) unique flower-like nanoarchitecture fabrication, (ii) the exposure of plentiful active sites in the architecture of the CoFe2O4@BC 500 °C nanoflowers, (iii) electrical conductivity of the catalyst driven by the doping of boron, (iv) numerous defects in the porous structures of the nanoflowers and abundant electron delocalization, and (v) the synergistic co-existence of Co and Fe metals and boron, which promotes the electrochemical performance. Therefore, this work provides a unique strategic plan for the design of efficient and stable B-doped electrocatalysts in an alkaline solution.


Recommended Literature
- [1] Metastable states in some transient molecules by high-resolution laser spectroscopy
- [2] Phosphotungstic acid encapsulated in the mesocages of amine-functionalized metal–organic frameworks for catalytic oxidative desulfurization†
- [3] Spectroscopic Raman characterization of rutherfordine: a combined DFT and experimental study†
- [4] A new, high performance CuO/LiNi0.5Mn1.5O4 lithium-ion battery†
- [5] Synthesis and thermal behavior of tin-based alloy (Sn–Ag–Cu) nanoparticles†
- [6] Aluminum containing molecular bowls and pyridinophanes: use of pyridine modules to access different molecular topologies†
- [7] Rapid and simultaneous detection of SARS-CoV-2 and influenza A using vertical flow assay based on AAO and SERS nanotags†
- [8] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†
- [9] Government of Madras. Annual Report of the Chemical Examiner for the year 1929
- [10] Elucidation of the catalytic mechanism of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase using QM/MM calculations†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 19238-49-4
-
CAS no.: 197794-83-5









